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Compound of Interest

Compound Name: CEP-28122 mesylate salt

Cat. No.: B1191715

Get Quote

Executive Summary
CEP-28122 mesylate is a highly potent, ATP-competitive small-molecule inhibitor that

selectively targets Anaplastic Lymphoma Kinase (ALK).[1] Unlike first-generation ALK inhibitors

(e.g., crizotinib) which often exhibit off-target activity against MET or ROS1, CEP-28122

demonstrates exceptional selectivity for ALK, with an enzymatic IC50 of 1.9 ± 0.5 nM.[1]

This guide details the molecular mechanism, physicochemical rationale for the mesylate salt

formulation, and the experimental protocols required to validate its activity in preclinical

settings. It is designed for researchers investigating ALK-driven oncogenesis in Non-Small Cell

Lung Cancer (NSCLC), Anaplastic Large-Cell Lymphoma (ALCL), and neuroblastoma.[1]

Target Identification: Anaplastic Lymphoma Kinase
(ALK)[1][2][3][4][5]
Mechanism of Action
CEP-28122 functions as a Type I kinase inhibitor.[1] It binds to the ATP-binding pocket of the

intracellular kinase domain of ALK. By physically occluding the binding of Adenosine

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1191715#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/CEP-28122-mesylate-salt
https://pubchem.ncbi.nlm.nih.gov/compound/CEP-28122-mesylate-salt
https://pubchem.ncbi.nlm.nih.gov/compound/CEP-28122-mesylate-salt
https://pubchem.ncbi.nlm.nih.gov/compound/CEP-28122-mesylate-salt
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191715?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Triphosphate (ATP), it prevents the phosphorylation of the activation loop tyrosine residues

(e.g., Y1278, Y1282, Y1283).

Primary Effect: Abrogation of ALK autophosphorylation.

Secondary Effect: Collapse of downstream oncogenic signaling cascades, specifically the

STAT3, PI3K/AKT, and RAS/ERK pathways.

Selectivity: In kinome profiling against ~259 kinases, CEP-28122 showed >90% inhibition for

only 15 kinases at 1 µM.[1][2] It is >1000-fold more selective for ALK than for the Insulin

Receptor (IR), a critical differentiation from earlier ALK inhibitors that caused hyperglycemia

due to IR inhibition.

The Mesylate Salt Advantage
While the free base of CEP-28122 exhibits potent biological activity, the mesylate

(methanesulfonate) salt form is utilized in pharmacological studies to optimize physicochemical

properties.

Solubility: The mesylate counterion significantly enhances aqueous solubility compared to

the free base, which is critical for preparing stable oral formulations in aqueous vehicles

(e.g., water or PEG-400).

Bioavailability: Enhanced dissolution rates translate to high oral bioavailability (F > 50% in

rodent models), allowing the compound to achieve plasma concentrations well above the

cellular IC90.

Quantitative Data Summary
The following data aggregates potency metrics from pivotal preclinical studies (Cheng et al.,

2012).
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Metric Assay Type Value Notes

Biochemical IC50
TR-FRET

(Recombinant ALK)
1.9 ± 0.5 nM

Highly potent

inhibition of catalytic

domain.[1][2]

Cellular IC50
Proliferation (Karpas-

299)
20 ± 15 nM

ALK+ Anaplastic

Large Cell Lymphoma.

[1]

Cellular IC50 Proliferation (H2228) 24 ± 11 nM
EML4-ALK+ NSCLC.

[1]

Selectivity Kinase Profiling > 1000-fold
vs. Insulin Receptor

(IR) and IGF1R.[1]

In Vivo Efficacy Xenograft Regression 30 mg/kg bid

Complete regression

in Sup-M2 models.[1]

[3][4][5]

Visualization: Signaling Pathway & Inhibition
The following diagram illustrates the ALK signaling cascade and the precise intervention point

of CEP-28122.
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Figure 1: Mechanism of Action.[1] CEP-28122 competes with ATP for the ALK kinase domain,

silencing downstream STAT3, AKT, and ERK pathways.

Experimental Framework: Validated Protocols
To ensure scientific integrity, the following protocols are designed with built-in controls.

Protocol 1: Biochemical Kinase Assay (TR-FRET)
Objective: Determine the IC50 of CEP-28122 against recombinant ALK kinase.[1][2] Method:

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
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Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA,

0.01% Brij-35).[1]

Enzyme Mix: Dilute recombinant ALK (cytoplasmic domain) to 1 nM in Kinase Buffer.

Compound Addition:

Prepare 3-fold serial dilutions of CEP-28122 mesylate in DMSO.

Add 5 µL of compound to 384-well plate.

Control A (Min): DMSO only (No Inhibitor).

Control B (Max): EDTA (100% Inhibition).[1]

Reaction Initiation: Add ATP (at Km, typically 10-50 µM) and peptide substrate (e.g., Biotin-

Poly-Glu-Tyr).[1]

Incubation: Incubate for 60 minutes at Room Temperature (RT).

Detection: Add Eu-labeled anti-phosphotyrosine antibody and APC-labeled Streptavidin.[1]

Readout: Measure fluorescence ratio (665 nm / 615 nm).

Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

Protocol 2: Cellular Target Modulation (Western Blot)
Objective: Confirm inhibition of ALK autophosphorylation and downstream STAT3 signaling in

cells. Cell Line: Karpas-299 (ALCL, high NPM-ALK expression).[1]

Seeding: Plate Karpas-299 cells at

cells/well in 6-well plates.[1]

Treatment: Treat with CEP-28122 mesylate (0, 3, 10, 30, 100, 300 nM) for 2 hours.

Rationale: 2 hours is sufficient to observe dephosphorylation without confounding

apoptotic artifacts.[1]
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Lysis: Wash with cold PBS containing Na3VO4 (phosphatase inhibitor).[1] Lyse in RIPA

buffer + Protease/Phosphatase Inhibitor Cocktail.[1]

Immunoblotting:

Primary Antibodies: p-ALK (Tyr1604), Total ALK, p-STAT3 (Tyr705), Total STAT3, Actin

(Loading Control).[1]

Secondary Antibodies: HRP-conjugated species-specific IgG.[1]

Validation Criteria: A dose-dependent disappearance of p-ALK and p-STAT3 bands must be

observed, with Total ALK levels remaining constant.[1]

Protocol 3: In Vivo Efficacy (Xenograft Model)
Objective: Assess tumor regression potential.

Implantation: Inoculate

Sup-M2 or Karpas-299 cells subcutaneously into the flank of SCID mice.[1]

Staging: Allow tumors to reach ~200-250 mm³.[1]

Randomization: Group mice (n=8-10) to ensure equal average tumor volume across groups.

Dosing:

Vehicle: PEG-400 or Citrate Buffer.[1]

Treatment: CEP-28122 mesylate at 30 mg/kg, administered twice daily (b.i.d.) via oral

gavage.[1]

Monitoring: Measure tumor volume (

) every 2 days.

Endpoint: Study concludes when control tumors reach 2000 mm³ or upon sustained

regression in treated arm (typically 14-21 days).[1]
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Experimental Workflow Diagram
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Figure 2: Preclinical Validation Workflow. A step-by-step progression from biochemical assays

to in vivo efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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